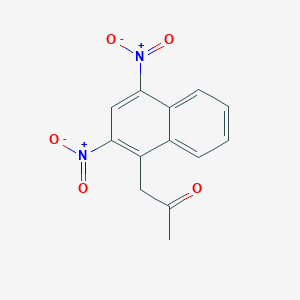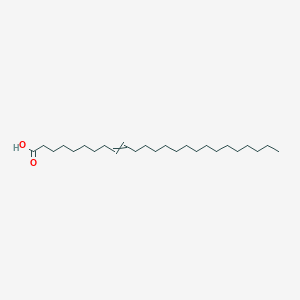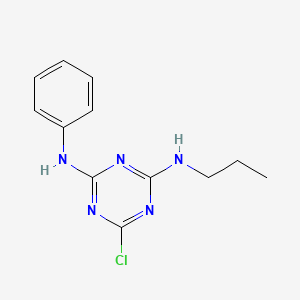![molecular formula C19H15NO B14266158 3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one CAS No. 133214-13-8](/img/structure/B14266158.png)
3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an anilinomethylidene group attached to a biphenyl core, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one typically involves a multi-step process. One common method includes the condensation of aniline with a suitable aldehyde or ketone to form the anilinomethylidene intermediate, followed by its reaction with a biphenyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substitution reaction being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines .
Applications De Recherche Scientifique
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the anilinomethylidene group.
Aniline: Contains the aniline group but lacks the biphenyl core.
Benzophenone: Contains a similar carbonyl group but with different substituents.
Uniqueness
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is unique due to the presence of both the anilinomethylidene group and the biphenyl core, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds .
Propriétés
Numéro CAS |
133214-13-8 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-phenyl-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C19H15NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1-14,21H |
Clé InChI |
MGJVMUNYZTUORQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
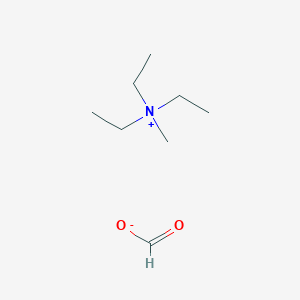
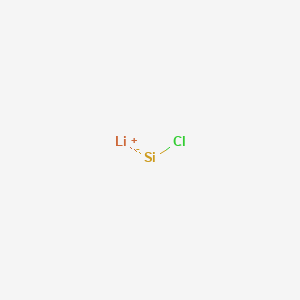
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
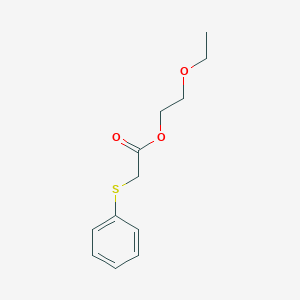
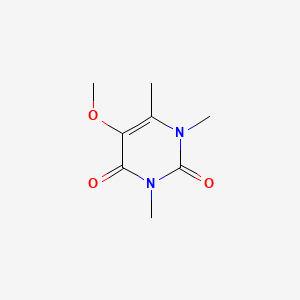
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
